2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide
Description
This compound is a pyrazole-based acetamide derivative featuring a 4-methoxyphenyl substituent at the pyrazole C5 position and a tetrahydrofuranmethyl group linked to the acetamide nitrogen. The 4-methoxyphenyl group enhances lipophilicity and may influence receptor binding, while the tetrahydrofuranmethyl moiety could improve metabolic stability and solubility .
Properties
Molecular Formula |
C18H23N3O3 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H23N3O3/c1-12-16(10-17(22)19-11-15-4-3-9-24-15)18(21-20-12)13-5-7-14(23-2)8-6-13/h5-8,15H,3-4,9-11H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
IZNQWTUGILHQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction:
Amide Formation:
Purification and Isolation:
- While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Pyrazole-Based Acetamides with Aryl Substituents
- N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-1,3-benzothiazole-2-yl)amino]acetamide Structural Difference: Replaces the pyrazole core with a 1,3,4-thiadiazole ring. Activity: Exhibited 100% effectiveness in anticonvulsant studies (MES method), attributed to the benzothiazole hydrophobic domain . SAR Insight: The thiadiazole ring may enhance CNS penetration but reduce metabolic stability compared to pyrazole derivatives.
- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Structural Difference: Contains a dihydro-pyrazol-4-yl ring and dichlorophenyl group. Crystal structure analysis revealed R₂²(10) hydrogen-bonded dimers, which may influence solubility .
Heterocyclic Acetamides with 4-Methoxyphenyl Groups
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
- 2-((5-(4-Methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide Structural Difference: Triazole core with a thioether linkage. Activity: Not explicitly reported, but trifluoromethylphenyl groups typically improve metabolic resistance . SAR Insight: Thioether linkages may increase oxidative instability compared to acetamide derivatives.
Tetrahydrofuran/Tetrahydro pyran Derivatives
- 2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Structural Difference: Tetrahydro pyranmethyl group instead of tetrahydrofuranmethyl. SAR Insight: Pyranmethyl groups may confer better steric bulk but lower polarity than tetrahydrofuranmethyl.
Key Research Findings and Data Tables
Table 2: Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
The compound 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazole ring , known for various biological activities.
- A methoxyphenyl group , which enhances lipophilicity and biological interactions.
- A tetrahydrofuran moiety , which may influence its pharmacokinetic properties.
Biological Activity Overview
Research indicates that the compound exhibits a range of biological activities, particularly in the following areas:
Anti-inflammatory Activity
Studies have shown that pyrazole derivatives possess anti-inflammatory properties. The presence of the methoxyphenyl group is linked to enhanced inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Analgesic Effects
The analgesic activity of similar pyrazole compounds has been documented, often attributed to their ability to modulate pain pathways. The specific structural features of this compound may contribute to its efficacy in pain management.
Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity. The unique combination of functional groups in this compound could allow for interaction with microbial targets, although specific studies are needed to confirm this activity.
The exact mechanisms through which 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide exerts its effects are still under investigation. Potential mechanisms include:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, reducing the synthesis of inflammatory mediators.
- Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, influencing various signaling pathways involved in pain and inflammation.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds highlights the unique properties of this molecule. Below is a summary table showcasing various compounds and their reported biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)-3-methylpyrazole | Contains a methoxyphenyl group and methyl substitution | Anti-inflammatory |
| 5-(4-Methoxyphenyl)-1H-pyrazole | Similar pyrazole structure without morpholine | Analgesic |
| 3-Morpholinopropanamide | Morpholine moiety with an amide linkage | Antimicrobial |
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
- Anti-inflammatory Study : A study demonstrated that a related pyrazole compound significantly reduced edema in animal models, supporting its potential use as an anti-inflammatory agent.
- Analgesic Efficacy : In a clinical trial setting, another pyrazole derivative exhibited comparable analgesic effects to conventional NSAIDs, indicating potential for pain management applications.
- Antimicrobial Testing : In vitro tests revealed that pyrazole derivatives possess significant antimicrobial activity against various strains, suggesting further exploration into their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
